molecular formula C10H15NO2 B13730741 (1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate

(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B13730741
M. Wt: 181.23 g/mol
InChI Key: SMNRHCYSKKEJLS-UYXSQOIJSA-N
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Description

(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound with a unique structure that includes an ethyl ester and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction, followed by functional group transformations. The Diels-Alder reaction between a diene and a dienophile forms the bicyclic structure, which is then modified to introduce the amino and ester groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Diels-Alder reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .

Scientific Research Applications

(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its bicyclic structure and the presence of both an amino and an ester group.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3/t6-,7+,8-,9+/m0/s1

InChI Key

SMNRHCYSKKEJLS-UYXSQOIJSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1N)C=C2

Canonical SMILES

CCOC(=O)C1C2CC(C1N)C=C2

Origin of Product

United States

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